(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the core structure through a series of condensation reactions. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they generally require precise control of temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(morpholin-1-yl)phenyl]prop-2-enamide: Similar in structure but with a morpholine ring instead of a piperidine ring.
(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-12-6-17(21(16-20)27-2)7-13-22(25)23-18-8-10-19(11-9-18)24-14-4-3-5-15-24/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,25)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIOZYBDUONEH-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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